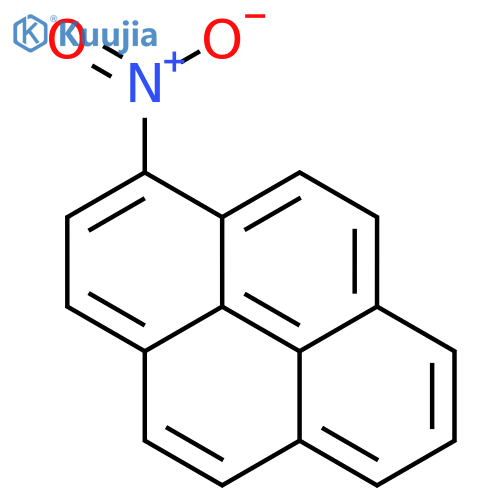Cas no 5522-43-0 (1-Nitropyrene)

1-Nitropyrene structure
商品名:1-Nitropyrene
1-Nitropyrene 化学的及び物理的性質
名前と識別子
-
- 1-Nitropyrene
- 1-nitro-Pyrene
- 1-nitropyrne
- 3-Nitropyrene
- NITROPYRENE
- Nitropyrene,Mono-,Di-,Tri-Tetra,isomers
- Pyrene,1-nitro
- NSC 81340
- Pyrene, 1-nitro-
- Pyrene, nitro-
- 1-Nitropyrene [Nitroarenes]
- ALRLPDGCPYIVHP-UHFFFAOYSA-N
- TD1665I8Q4
- 1-Nitropyrene [Polycyclic aromatic compounds]
- DSSTox_CID_983
- NCIOpen2_004479
- DSSTox_RID_75905
- DSSTox_GSID_20983
- BIDD:ER0532
- NSC81340
- Tox2
-
- MDL: MFCD00004138
- インチ: 1S/C16H9NO2/c18-17(19)14-9-7-12-5-4-10-2-1-3-11-6-8-13(14)16(12)15(10)11/h1-9H
- InChIKey: ALRLPDGCPYIVHP-UHFFFAOYSA-N
- ほほえんだ: [O-][N+](C1C([H])=C([H])C2C([H])=C([H])C3C([H])=C([H])C([H])=C4C([H])=C([H])C=1C=2C4=3)=O
- BRN: 1882811
計算された属性
- せいみつぶんしりょう: 247.06300
- どういたいしつりょう: 247.063329
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 19
- 回転可能化学結合数: 0
- 複雑さ: 377
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 互変異性体の数: 何もない
- 疎水性パラメータ計算基準値(XlogP): 5
- トポロジー分子極性表面積: 45.8
- ひょうめんでんか: 0
じっけんとくせい
- 色と性状: 未確定
- 密度みつど: 1.1699 (rough estimate)
- ゆうかいてん: 150.0 to 155.0 deg-C
- ふってん: 390.29°C (rough estimate)
- フラッシュポイント: 223.5ºC
- 屈折率: 1.5300 (estimate)
- PSA: 45.82000
- LogP: 5.01540
- ようかいせい: 未確定
1-Nitropyrene セキュリティ情報
-
記号:

- ヒント:あぶない
- シグナルワード:Warning
- 危害声明: H341-H350-H372-H413
- 警告文: P201-P202-P260-P264-P270-P273-P280-P308+P313-P405-P501
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- 危険カテゴリコード: 40
- セキュリティの説明: S22-S36/37/39-S45-S36/37
- RTECS番号:UR2480000
-
危険物標識:

- TSCA:T
- リスク用語:R20/21/22; R40
- セキュリティ用語:S36/37;S45
- 危険レベル:IRRITANT
- ちょぞうじょうけん:2-8°C
1-Nitropyrene 税関データ
- 税関コード:2904209090
- 税関データ:
中国税関コード:
2904209090概要:
290420209090他のニトロ基またはニトロソ基のみを含む誘導体。規制条件:nothing.VAT:17.0%.税金還付率:9.0%。最恵国関税:5.5%.一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
290420209090はニトロ基またはニトロソ基の誘導体のみを含む。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:5.5%.General tariff:30.0%
1-Nitropyrene 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1216823-25g |
1-Nitropyrene |
5522-43-0 | 99+% | 25g |
¥801.00 | 2024-05-09 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X25565-1g |
1-Nitropyrene |
5522-43-0 | 97% | 1g |
¥56.0 | 2024-07-18 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X25565-25g |
1-Nitropyrene |
5522-43-0 | 97% | 25g |
¥846.0 | 2024-07-18 | |
| TRC | N519950-5g |
1-Nitropyrene |
5522-43-0 | 5g |
$114.00 | 2023-05-17 | ||
| TRC | N519950-10g |
1-Nitropyrene |
5522-43-0 | 10g |
$181.00 | 2023-05-17 | ||
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | N0419-25G |
1-Nitropyrene |
5522-43-0 | >98.0%(GC) | 25g |
¥1230.00 | 2024-04-16 | |
| Oakwood | 002604-250mg |
1-Nitropyrene |
5522-43-0 | 98% | 250mg |
$11.00 | 2024-07-19 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1216823-100g |
1-Nitropyrene |
5522-43-0 | 99+% | 100g |
¥3202.00 | 2024-05-09 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-YB879-200mg |
1-Nitropyrene |
5522-43-0 | 98% | 200mg |
¥64.0 | 2022-06-10 | |
| BAI LING WEI Technology Co., Ltd. | J92005775-1g |
1-Nitropyrene |
5522-43-0 | 97% | 1g |
¥630 | 2023-11-24 |
1-Nitropyrene サプライヤー
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
(CAS:5522-43-0)1-Nitropyrene
注文番号:LE11303
在庫ステータス:in Stock
はかる:25KG,200KG,1000KG
清らかである:99%
最終更新された価格情報:Friday, 20 June 2025 12:04
価格 ($):discuss personally
1-Nitropyrene 関連文献
-
Kylie Wheelock,Junfeng (Jim) Zhang,Rob McConnell,Deliang Tang,Heather E. Volk,Ya Wang,Julie B. Herbstman,Shuang Wang,David H. Phillips,David Camann,Jicheng Gong,Frederica Perera Environ. Sci.: Processes Impacts 2018 20 780
-
Robert Laumbach,Jian Tong,Lin Zhang,Pamela Ohman-Strickland,Alan Stern,Nancy Fiedler,Howard Kipen,Kathie Kelly-McNeil,Paul Lioy,Junfeng Zhang J. Environ. Monit. 2009 11 153
-
3. Mono- and di-nitroalkyl-(cycloalkyl-)pyrenes in superacid media: dihydroxyiminium-(oxoiminium-)pyrenium dications; cyclisation to long-lived oxazoline-(and 1,2-oxazine-)pyrenium ions, ring opening to form nitrosoalkylpyrenium and nitroso radical cation salts with unprecedented stabilityKenneth K. Laali,Simon Bolvig,Poul Erik Hansen J. Chem. Soc. Perkin Trans. 2 1995 537
-
Bihag Anothumakkool,Pierre-Louis Taberna,Barbara Daffos,Patrice Simon,Yuman Sayed-Ahmad-Baraza,Chris Ewels,Thierry Brousse,Joel Gaubicher J. Mater. Chem. A 2017 5 1488
-
Matteo Carrara,Reinhard Niessner J. Environ. Monit. 2011 13 3373
5522-43-0 (1-Nitropyrene) 関連製品
- 602-60-8(9-Nitroanthracene)
- 111438-94-9(Dibenzo[def,mno]chrysene,6-nitro-)
- 42397-64-8(1,6-Dinitropyrene)
- 42397-65-9(1,8-Dinitropyrene (90%))
- 776-34-1(4-Nitro-1-naphthylamine)
- 1934813-19-0(3-(chloromethyl)-1,1,1-trifluoropentane)
- 4770-00-7(3-cyano-4-nitroindole)
- 1208076-29-2(2,6-Difluorotoluene (Methyl D3))
- 1203418-38-5((5-phenyl-1,2-oxazol-3-yl)methyl 2-difluoromethanesulfonylbenzoate)
- 307496-40-8(Bicyclo[2.2.1]hept-2-ene,5,5'-[1,4-phenylenebis[(dimethylsilylene)-2,1-ethanediyl]]bis-)
推奨される供給者
Suzhou Senfeida Chemical Co., Ltd
(CAS:5522-43-0)1-Nitropyrene

清らかである:99.9%
はかる:200kg
価格 ($):問い合わせ
Amadis Chemical Company Limited
(CAS:5522-43-0)1-Nitropyrene

清らかである:99%
はかる:25g
価格 ($):397.0




